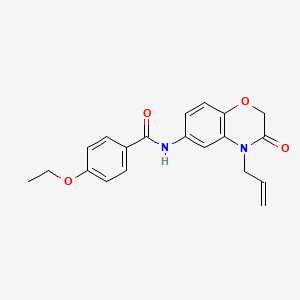

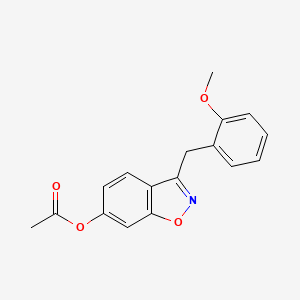

![molecular formula C22H24N2O3S B4510770 N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide](/img/structure/B4510770.png)

N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide and related compounds involves complex chemical processes, often starting with naphthalene derivatives. For example, one study detailed the growth and characterization of a morpholinyl phenyl derivative, highlighting the importance of solvent choice and evaporation methods in crystal formation (Ranjith et al., 2014). Another approach described the synthesis of σ(1) receptor antagonists, demonstrating the versatility of naphthalenesulfonamide derivatives in synthesizing compounds with significant bioactivity (Díaz et al., 2012).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using techniques like X-ray crystallography, revealing intricate details about their crystalline forms and molecular conformations. Studies have shown that the arrangement of molecules in the crystal lattice is crucial for understanding the compound's stability and interactions (Zhao, 2012).

Chemical Reactions and Properties

Naphthalenesulfonamide derivatives are known for their reactivity and ability to undergo various chemical reactions, which can be influenced by their structural composition. For instance, derivatives like N-(6-phenylhexyl)-5-chloro-1-naphthalenesulfonamide have been explored for their regulatory effects on protein kinase C, showcasing the compound's potential in modulating biochemical pathways (Ito et al., 1986).

Physical Properties Analysis

The physical properties, including solubility, melting point, and optical characteristics, play a significant role in the application of these compounds. Studies on related compounds have provided insights into their solubility in various solvents and their optical absorption, which are essential for their practical use in different scientific domains (Raj et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with nucleophiles and electrophiles, and the stability of these compounds under different conditions, are critical for their utilization in chemical synthesis and biological studies. Research on the reactivity of naphthalene derivatives with bases has provided valuable information on the synthesis of various pharmacologically active compounds (Fei et al., 2001).

Applications De Recherche Scientifique

Electron Transport Materials

N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide derivatives have been investigated for their potential in enhancing the efficiency and stability of organic light-emitting diodes (OLEDs). Zhengyang Bin et al. (2020) developed a BPhen derivative, showing high thermal stability, large electron mobility, and excellent n-doping ability, which could improve OLED efficiency and stability. This underscores the material's significance in advancing OLED technology by optimizing device structure and molecular properties (Zhengyang Bin et al., 2020).

Antimicrobial Agents

N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide derivatives have also shown promise as antimicrobial agents. S. Ranjith et al. (2014) detailed the synthesis and molecular docking studies of 1-[(E)-{[4-(Morpholin-4-yl)phenyl]imino}methyl]naphthalen-2-ol, demonstrating its potential as an antimicrobial agent against various bacterial species and for inhibiting the heat shock protein 90 (Hsp90). This suggests that the compound could have significant applications in developing new antimicrobial treatments (S. Ranjith et al., 2014).

Cancer Treatment Research

In cancer treatment research, naphthalene diimide derivatives, related to N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide, have been explored for their ability to target specific cellular mechanisms. M. Micco et al. (2013) reported on the design and evaluation of such derivatives as telomere targeting agents in pancreatic cancer cells, emphasizing their potential in enhancing pharmacological properties and inhibiting cancer cell growth. The study provides a foundation for the future development of cancer therapeutics focusing on telomere stabilization and interference (M. Micco et al., 2013).

Environmental Applications

Research into the environmental applications of N-{1-[4-(4-morpholinyl)phenyl]ethyl}-2-naphthalenesulfonamide derivatives has also been conducted. Surabhi Patel et al. (2019) studied the intensification of naproxen degradation in water using ozone microbubble technology. This approach highlights the potential of using chemical derivatives to enhance water treatment processes and address the persistent issue of pharmaceutical contaminants in water sources (Surabhi Patel et al., 2019).

Propriétés

IUPAC Name |

N-[1-(4-morpholin-4-ylphenyl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-17(18-6-9-21(10-7-18)24-12-14-27-15-13-24)23-28(25,26)22-11-8-19-4-2-3-5-20(19)16-22/h2-11,16-17,23H,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEJJXFQHDCSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2CCOCC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(aminocarbonyl)phenyl]naphtho[2,1-b]furan-2-carboxamide](/img/structure/B4510698.png)

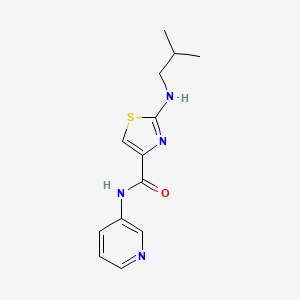

![2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4510703.png)

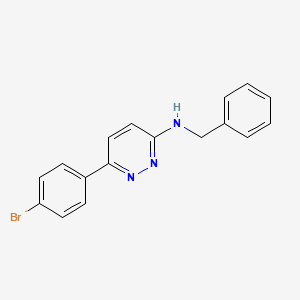

![N-1,3-benzothiazol-2-yl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide](/img/structure/B4510706.png)

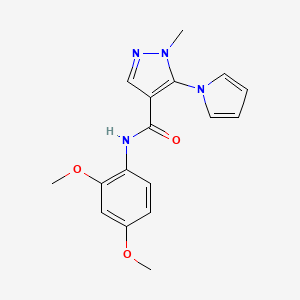

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4510732.png)

![6-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4510739.png)

![2-{2-[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B4510746.png)

![N-cyclopentyl-3-ethyl[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4510761.png)

![N-[2-(4-morpholinyl)ethyl]-1-phenyl-3-(2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B4510769.png)

![N-[1-(1-isobutyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B4510778.png)